Lipstatin

Vue d'ensemble

Description

Lipstatin is a potent, irreversible inhibitor of pancreatic lipase, a key enzyme involved in the digestion of dietary fats. It is a natural product first isolated from the actinobacterium Streptomyces toxytricini . This compound is notable for its role as the precursor to the antiobesity drug orlistat, which is a saturated derivative of this compound .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Lipstatin is primarily produced through fermentation processes involving Streptomyces toxytricini . The biosynthesis of this compound involves the Claisen condensation of two fatty acid precursors, linoleic acid and octanoic acid . The process includes several key steps:

- Linoleic acid is converted to 3-hydroxytetradeca-5,8-dienyl-CoA.

- Octanoic acid is converted to hexyl-malonyl-ACP.

- These intermediates undergo Claisen condensation to form the β-lactone ring structure of this compound .

Industrial Production Methods: Industrial production of this compound involves optimizing the fermentation conditions of Streptomyces toxytricini to maximize yield . This includes controlling factors such as pH, temperature, and nutrient availability. The fermentation broth is then subjected to extraction and purification processes to isolate this compound .

Analyse Des Réactions Chimiques

Role of Lipstatin Operon Genes

Specific genes (lstA, lstB, and lstC) are essential for this compound biosynthesis . Deletion of lstA, lstB, and lstC abolishes this compound production, indicating their critical role in the biosynthetic pathway . LstD is involved in reducing the 3-keto group and forming the β-lactone . LstE and lstF are required for the addition of the N-formyl-L-leucine group .

Biosynthetic Origin of Hydrogen Atoms

Hydrogen atoms at C-2, C-3, and C-4 of this compound are derived from solvent protons . The formation of the this compound precursor, 3-hydroxy-Δ(5,8)-tetradecadienoyl-CoA, through β-oxidation of linoleic acid, explains the incorporation of solvent hydrogen into the 4 position of this compound . The hydrogen in position 3 is likely introduced from the solvent by proton/deuterium exchange of a redox cofactor involved in reducing the keto group .

Lipase Inhibition

The β-lactone moiety of this compound is crucial for its lipase-inhibitory activity . Opening the β-lactone ring leads to a significant loss of this activity . this compound inhibits pancreatic lipase by forming a covalent adduct with a serine residue in the active site of human pancreatic lipase, achieved through transesterification .

Applications De Recherche Scientifique

Obesity Management

Lipstatin's most prominent application is in the treatment of obesity. Its derivative, orlistat, is widely used as an anti-obesity drug. Clinical studies have demonstrated that orlistat can lead to modest weight loss when combined with a low-calorie diet and lifestyle changes.

- Efficacy : A meta-analysis indicated that orlistat treatment resulted in an average reduction of body mass index (BMI) by approximately 0.83 kg/m² compared to placebo . The drug has been shown to help manage conditions associated with obesity, such as hyperlipidemia and metabolic syndrome .

Gastrointestinal Disorders

Research indicates that this compound also inhibits other types of lipases, including gastric lipase and carboxyl ester lipase. This broad-spectrum inhibition may have implications for treating conditions related to fat malabsorption and gastrointestinal disorders .

Production Enhancement Strategies

The production of this compound from Streptomyces toxytricini can be enhanced through various biotechnological approaches:

- Strain Improvement : Studies have shown that mutagenesis techniques, such as gamma radiation, can lead to higher yields of this compound. For instance, a mutant strain produced up to 5.886 mg/g of this compound when optimized with specific precursors like linoleic acid and l-leucine .

- Fermentation Optimization : The fermentation process can be fine-tuned by adjusting environmental conditions such as pH, temperature, and nutrient availability. Research indicates that optimal fermentation time is crucial for maximizing this compound yield .

Case Study 1: Enhanced this compound Production

A study investigated the effects of gamma radiation on Streptomyces toxytricini, identifying a mutant strain that produced significantly higher levels of this compound (5.765 mg/g) when supplemented with l-leucine . This case underscores the potential for genetic modification and precursor feeding to enhance natural product yields.

Case Study 2: Clinical Efficacy of Orlistat

In a randomized controlled trial involving young individuals with obesity, orlistat was shown to reduce BMI effectively when combined with behavioral therapy. However, gastrointestinal side effects were noted as common adverse reactions, highlighting the need for careful patient selection and monitoring during treatment .

Mécanisme D'action

Lipstatin inhibits the catalytic activity of pancreatic lipase by acylating the serine residue in the enzyme’s active site . This prevents the enzyme from hydrolyzing dietary fats into absorbable free fatty acids and monoglycerides, thereby reducing fat absorption in the small intestine . The binding study suggests that one molecule of this compound binds with one molecule of lipase .

Comparaison Avec Des Composés Similaires

- Orlistat: A saturated derivative of lipstatin used as an antiobesity drug .

- Esterastin: Another microbial compound with esterase inhibitory properties .

This compound’s uniqueness lies in its potent and irreversible inhibition of pancreatic lipase, making it a valuable compound for both research and therapeutic applications .

Propriétés

Numéro CAS |

96829-59-3 |

|---|---|

Formule moléculaire |

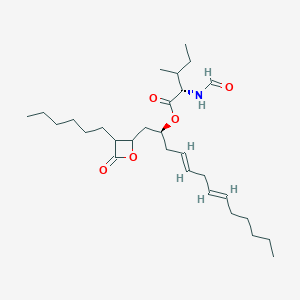

C29H49NO5 |

Poids moléculaire |

491.7 g/mol |

Nom IUPAC |

[(2S,4E,7E)-1-(3-hexyl-4-oxooxetan-2-yl)trideca-4,7-dien-2-yl] (2S)-2-formamido-3-methylpentanoate |

InChI |

InChI=1S/C29H49NO5/c1-5-8-10-12-13-14-15-16-17-19-24(34-29(33)27(30-22-31)23(4)7-3)21-26-25(28(32)35-26)20-18-11-9-6-2/h13-14,16-17,22-27H,5-12,15,18-21H2,1-4H3,(H,30,31)/b14-13+,17-16+/t23?,24-,25?,26?,27-/m0/s1 |

Clé InChI |

JRUFOFIHYXDKPU-FMPAGVTOSA-N |

SMILES |

CCCCCCC1C(OC1=O)CC(CC=CCC=CCCCCC)OC(=O)C(C(C)CC)NC=O |

SMILES isomérique |

CCCCCCC1C(OC1=O)C[C@H](C/C=C/C/C=C/CCCCC)OC(=O)[C@H](C(C)CC)NC=O |

SMILES canonique |

CCCCCCC1C(OC1=O)CC(CC=CCC=CCCCCC)OC(=O)C(C(C)CC)NC=O |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Lipstatin; |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.